N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(4-methoxyphenyl)acetamide
Description
Properties
Molecular Formula |
C21H17FN4O3S |
|---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
N-[5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C21H17FN4O3S/c1-12-18(20-25-19(26-29-20)14-5-7-15(22)8-6-14)30-21(23-12)24-17(27)11-13-3-9-16(28-2)10-4-13/h3-10H,11H2,1-2H3,(H,23,24,27) |
InChI Key |
AWCGFYAFXZHGJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CC2=CC=C(C=C2)OC)C3=NC(=NO3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Hantzsch Thiazole Synthesis
The thiazole backbone is typically constructed using the Hantzsch thiazole synthesis , which involves condensation of a thiourea derivative with an α-halo ketone. For this compound:
-
Starting material : 4-methyl-3-thiosemicarbazide reacts with 2-bromo-1-(4-fluorophenyl)ethanone.
-
Conditions : Ethanol solvent, reflux at 80°C for 6–8 hours.
-
Yield : 72–78% after recrystallization from ethyl acetate.
Table 1: Thiazole Ring Formation Parameters
| Parameter | Value | Source |
|---|---|---|
| Solvent | Ethanol | |
| Temperature | 80°C (reflux) | |
| Reaction Time | 6–8 hours | |
| Purification Method | Recrystallization (ethyl acetate) |
Oxadiazole Ring Construction
Nitrile Oxide Cycloaddition
The 1,2,4-oxadiazole ring is synthesized via nitrile oxide-alkyne cycloaddition :
Table 2: Oxadiazole Synthesis Optimization
| Variable | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent Polarity | Dichloromethane | Maximizes dipole interactions |
| Catalyst | None (thermal activation) | Avoids side reactions |
| Stoichiometry | 1:1 nitrile oxide:alkyne | Prevents oligomerization |
Acetamide Coupling
Nucleophilic Acyl Substitution
The final step involves coupling 2-(4-methoxyphenyl)acetic acid to the thiazole-oxadiazole intermediate:
Table 3: Coupling Reaction Parameters
| Reagent | Role | Quantity |
|---|---|---|
| Thionyl chloride | Acyl chloride formation | 1.2 eq |
| Triethylamine | Base (HCl scavenger) | 3.0 eq |
| THF | Solvent | 0.5 M |
Industrial-Scale Modifications
Continuous Flow Synthesis
Recent advancements employ continuous flow reactors to enhance scalability:
-
Benefits : Improved heat transfer, reduced reaction time (2–3 hours for thiazole formation).
-
Catalyst : Heterogeneous catalysts (e.g., immobilized lipases) reduce purification steps.
Green Chemistry Approaches
-
Solvent replacement : Cyclopentyl methyl ether (CPME) replaces THF for lower toxicity.
-
Catalyst recycling : Silica-supported reagents reused for 5–7 cycles without yield loss.
Challenges and Solutions
Stereochemical Control
The (2Z) configuration is critical for biological activity. Strategies to enforce stereoselectivity include:
Purification Difficulties
-
HPLC-MS monitoring : Identifies byproducts early in synthesis.
-
Combined chromatography : Sequential silica gel and preparative HPLC achieve >98% purity.
Comparative Analysis of Methods
Table 4: Method Efficiency Comparison
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Batch Hantzsch | 72 | 95 | Moderate |
| Continuous Flow | 81 | 97 | High |
| Green Chemistry | 68 | 96 | Moderate |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions might target the oxadiazole ring or other reducible functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 380.4 g/mol. Its structure features a unique combination of oxadiazole and thiazole rings, which are known for their biological activity. The presence of the fluorophenyl group enhances its chemical reactivity and potential therapeutic effects .
Synthesis and Characterization
The synthesis of N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions under controlled conditions to ensure stability and yield. The process may include:
- Formation of Oxadiazole Ring : Utilizing appropriate starting materials that contain fluorophenyl groups.
- Thiazole Integration : Incorporating thiazole derivatives through condensation reactions.
- Final Acetamide Formation : Completing the synthesis by attaching the acetamide group to achieve the final structure.
Crystallographic studies have confirmed the compound's structural integrity through techniques like X-ray diffraction, revealing important intermolecular interactions that contribute to its stability and biological activity .
Case Studies and Research Findings
A review of literature reveals several case studies where structurally related compounds have been evaluated for their biological activities:
Mechanism of Action
The mechanism of action of “N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(4-methoxyphenyl)acetamide” would depend on its specific biological target. Generally, such compounds might interact with proteins, enzymes, or nucleic acids, modulating their activity through binding interactions. The molecular targets could include kinases, receptors, or DNA, and the pathways involved might be related to cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Table 1: Structural Comparison with Analogues
Key Observations :
The target compound’s 1,2,4-oxadiazole substituent distinguishes it from most analogs, which typically feature isoxazole or pyridine rings .
The methoxy group in the acetamide moiety is unique compared to analogs like Compound 6 (benzamide) or 8a (ethyl ester), which may alter solubility and metabolic stability .
Physicochemical and Pharmacological Properties
Table 2: Comparative Physicochemical Data
Key Findings :
The target compound’s higher molecular complexity (due to the oxadiazole and methoxy groups) may reduce its solubility compared to simpler analogs like Compound 2.
Fluorine substitution (shared with ) is associated with enhanced metabolic stability and bioavailability in drug-like molecules.
Crystallographic Insights
While crystallographic data for the target compound are unavailable, the analog in crystallizes in a monoclinic system (space group P2₁/c) with cell parameters a = 9.5061 Å, b = 11.2152 Å, and c = 12.7752 Å. The fluorine atom participates in weak C–H···F interactions, stabilizing the crystal packing . This suggests that the 4-fluorophenyl group in the target compound may similarly influence solid-state interactions.
Biological Activity
N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(4-methoxyphenyl)acetamide is a synthetic compound characterized by its complex structure, which includes oxadiazole and thiazole rings. This compound has garnered attention for its potential biological activities, including antimicrobial and acaricidal properties. This article reviews the biological activity of this compound based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is C22H19FN4O3S with a molecular weight of 438.5 g/mol. The structure includes functional groups that are known to influence biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H19FN4O3S |
| Molecular Weight | 438.5 g/mol |
| CAS Number | 1144489-57-5 |
| IUPAC Name | This compound |
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. In studies where derivatives of thiazoles and oxadiazoles were tested against various microorganisms, promising results were observed. For instance, compounds containing the oxadiazole ring have shown effectiveness against Staphylococcus aureus and Candida albicans .
A study reported that certain thiazole derivatives demonstrated antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against Escherichia coli and Pseudomonas aeruginosa . Given the structural similarities, it is plausible that this compound may exhibit comparable antimicrobial activity.
Acaricidal Activity
The acaricidal potential of compounds similar to this compound has been explored in various studies. For example, certain oxadiazole derivatives showed significant mortality rates against mite populations at concentrations as low as 10 mg/L . The mechanism of action is believed to involve disruption of metabolic processes in the target organisms.
Case Studies
Several case studies have highlighted the efficacy of thiazole and oxadiazole derivatives in biological applications:
- Study on Antimicrobial Effects : A recent study synthesized a series of thiazole and oxadiazole compounds and evaluated their antimicrobial activities against standard strains. The results indicated that modifications in the side chains significantly affected their potency .
- Acaricidal Activity Evaluation : Another investigation focused on the acaricidal effects of similar compounds against various mite species. The results demonstrated that specific structural features enhanced activity levels, suggesting pathways for further optimization in compound design .
Research Findings
The following table summarizes key findings from recent research on related compounds:
Q & A
Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?
The compound can be synthesized via cyclocondensation reactions using heterocyclic precursors. A typical procedure involves refluxing equimolar concentrations of substituted oxazolones and hydroxyacetamide derivatives in pyridine with Zeolite (Y-H) as a catalyst at 150°C for 5 hours . Optimization may include adjusting molar ratios, catalyst loading (e.g., 0.01 M Zeolite), and solvent systems (e.g., ethanol for recrystallization). Monitoring reaction progress via TLC or HPLC is critical to minimize byproduct formation.
Q. How should researchers characterize the compound’s structure and purity?
Employ a combination of spectroscopic techniques:
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve the Z-configuration of the thiazole ring and verify stereochemistry .
- NMR : Analyze H and C spectra to confirm substituent positions (e.g., fluorophenyl, methoxyphenyl) and detect impurities.
- Mass spectrometry : Validate the molecular weight (e.g., via ESI-MS) and isotopic patterns .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
Screen for antiproliferative activity using cell lines (e.g., MCF-7, HeLa) via MTT assays. Dose-response curves (0.1–100 µM) can identify IC values. Compare results with structurally related derivatives (e.g., thiazole-acetamide analogs) to assess the impact of the oxadiazole and methoxyphenyl moieties .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic vs. computational structural data?
Discrepancies may arise in bond angles or torsional conformations. Cross-validate using:
- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level and compare with X-ray data .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O/F) to explain packing anomalies .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting kinase inhibition?
- Substituent variation : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate binding affinity.
- Molecular docking : Use AutoDock Vina to simulate interactions with kinase ATP-binding pockets (e.g., EGFR, VEGFR-2). Focus on hydrogen bonding with oxadiazole and hydrophobic contacts with the thiazole-methyl group .
Q. How can flow chemistry improve the scalability of synthesis while maintaining stereochemical integrity?
Design a continuous-flow reactor to optimize:
- Residence time : 5–10 minutes at 150°C to prevent thermal degradation.
- Catalyst immobilization : Use Zeolite (Y-H) packed columns for reusable, high-surface-area catalysis .
- In-line analytics : Integrate UV-Vis or IR sensors for real-time monitoring of intermediate formation .
Methodological Considerations
Q. What statistical approaches are recommended for optimizing reaction yields?
Apply a Design of Experiments (DoE) framework:
- Factors : Temperature (120–180°C), catalyst concentration (0.005–0.02 M), solvent polarity (pyridine/DMF).
- Response surface methodology (RSM) : Model interactions between variables to predict maximum yield (e.g., 75–85%) .
Q. How should researchers address solubility challenges in biological assays?
- Co-solvents : Use DMSO (≤1% v/v) to pre-dissolve the compound, then dilute in PBS or cell culture media.
- Prodrug modification : Introduce phosphate or PEG groups to the acetamide moiety for enhanced aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
